molecular formula C7H6O4 B064135 2-(5-Formylfuran-2-yl)acetic acid CAS No. 162132-72-1

2-(5-Formylfuran-2-yl)acetic acid

Cat. No. B064135
M. Wt: 154.12 g/mol
InChI Key: WRGUNZZTGJDOEZ-UHFFFAOYSA-N
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Description

“2-(5-Formylfuran-2-yl)acetic acid” is also known as 5-Acetoxymethyl-2-furaldehyde . It is a versatile furanic building block for chemical and polymer applications . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems .


Synthesis Analysis

The synthesis of “2-(5-Formylfuran-2-yl)acetic acid” involves protective chemistry. The reactive formyl group of 5-hydroxymethylfurfural (HMF) is protected by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF .


Molecular Structure Analysis

The molecular formula of “2-(5-Formylfuran-2-yl)acetic acid” is C5H5BO4 . It has a molecular weight of 139.90 .


Chemical Reactions Analysis

This compound is involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It is also used in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .


Physical And Chemical Properties Analysis

“2-(5-Formylfuran-2-yl)acetic acid” appears as a pale yellow crystal . It has a melting point of 151°C .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is air sensitive and should be stored away from air and oxidizing agents .

properties

IUPAC Name

2-(5-formylfuran-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGUNZZTGJDOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Formylfuran-2-yl)acetic acid

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